molecular formula C17H28Si B14440415 Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane CAS No. 74585-59-4

Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane

Cat. No.: B14440415
CAS No.: 74585-59-4
M. Wt: 260.5 g/mol
InChI Key: GAOYGDNCZGTWKJ-UHFFFAOYSA-N
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Description

Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a tetradec-13-ene-1,7-diyn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane typically involves the reaction of tetradec-13-ene-1,7-diyne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale distillation columns or industrial chromatography systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.

    Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles like amines or alcohols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Various substituted silanes.

    Substitution: Halogenated silanes, silane derivatives with different functional groups.

Scientific Research Applications

Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials. It is also employed in the study of silicon-based reaction mechanisms.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a tool in biochemical research.

    Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-carbon bonds. The silicon atom can form bonds with different elements, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane is unique due to the presence of the tetradec-13-ene-1,7-diyn-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler silanes, making it valuable in specialized applications.

Properties

CAS No.

74585-59-4

Molecular Formula

C17H28Si

Molecular Weight

260.5 g/mol

IUPAC Name

trimethyl(tetradec-13-en-1,7-diynyl)silane

InChI

InChI=1S/C17H28Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5H,1,6-9,12-15H2,2-4H3

InChI Key

GAOYGDNCZGTWKJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCC#CCCCCC=C

Origin of Product

United States

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